6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid

Descripción

Contextualization within Oxo-Hexanoic Acid Derivatives

Oxo-hexanoic acids are a class of compounds defined by a six-carbon carboxylic acid backbone containing a ketone (oxo) functional group. The position of this ketone group along the carbon chain is a key determinant of the molecule's chemical properties and biological function. For instance, 3-oxohexanoic acid is a naturally occurring medium-chain keto acid found in eukaryotes and is involved in metabolic pathways like fatty acid biosynthesis. hmdb.ca

In the realm of biotechnology and pharmacology, other derivatives have found specific applications. 6-Oxohexanoic acid, which shares the terminal ketone position with the title compound, serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). chemsrc.com ADCs are a class of targeted therapies that use antibodies to deliver potent cytotoxic agents directly to cancer cells, and the linker's stability and length are critical to the conjugate's efficacy.

Furthermore, the introduction of aromatic substituents creates derivatives with highly specific biological activities. Research into 6-oxo-4-phenyl-hexanoic acid derivatives has identified them as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). researchgate.netnih.gov RORγt is a key transcription factor in the pathogenesis of autoimmune diseases, making these compounds promising therapeutic targets for conditions like psoriasis. researchgate.netnih.gov This highlights how the simple oxo-hexanoic acid scaffold can be elaborated to create potent and specific modulators of biological pathways.

Significance of the Aryl-Keto-Carboxylic Acid Scaffold in Chemical Space

The aryl-keto-carboxylic acid scaffold, which defines the core structure of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid, is a recurring and valuable motif in medicinal chemistry. This structural framework combines three key functional groups: an aromatic (aryl) ring, a ketone (keto) group, and a carboxylic acid. This combination offers a balance of rigidity and flexibility, as well as multiple points for hydrogen bonding and other non-covalent interactions, which are essential for binding to biological targets like enzymes and receptors.

Carboxylic acids are ubiquitous in nature and are a component of many marketed drugs, often serving as a key part of the pharmacophore to engage with target proteins. nih.govbritannica.com The aryl ketone portion of the scaffold is also a common feature in biologically active molecules. researchgate.net

Compounds containing this scaffold, particularly γ-keto carboxylic acids (where the ketone is at the 4-position), are recognized as important intermediates in organic synthesis for creating more complex, biologically active molecules. organic-chemistry.org Research has demonstrated synthetic routes to access these scaffolds, underscoring their utility. researchgate.netorganic-chemistry.org The strategic placement of the aryl, keto, and carboxylic acid groups allows for the creation of molecules with diverse therapeutic applications, including potential anti-inflammatory agents. researchgate.netnih.gov

Historical and Current Research Trajectories for Related Compounds

The research trajectory for compounds related to this compound illustrates a common theme in drug discovery: the evolution from broad applications to highly specific molecular targets.

A significant body of research has focused on a structurally analogous class, the 6-aryl-4-oxohexanoic acids . The synthesis of these compounds was described involving the condensation of levulinic acid with various aromatic aldehydes, followed by catalytic hydrogenation. researchgate.netnih.gov These compounds were investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) by evaluating their effects on eicosanoid biosynthesis and their performance in in-vivo models of inflammation. researchgate.netnih.gov This line of research represents a classical approach to medicinal chemistry, where a promising scaffold is synthesized and screened for a specific, broad-acting therapeutic effect.

More recently, a different but related scaffold, 6-oxo-4-phenyl-hexanoic acid , has become the focus of a more targeted research trajectory. Instead of general anti-inflammatory activity, researchers designed derivatives of this scaffold to act as inverse agonists of the RORγt nuclear receptor. researchgate.netnih.gov This research was inspired by the co-crystal structure of RORγt, allowing for rational drug design. researchgate.net Subsequent structure-activity relationship (SAR) studies led to the optimization of these compounds, improving their inhibitory activity and pharmacokinetic profiles for potential use in treating specific immune diseases. researchgate.netnih.gov This modern approach highlights a shift towards developing highly selective agents that modulate a single, well-defined biological target implicated in disease.

Comparison of Related Research Trajectories

| Compound Class | Primary Research Focus | Therapeutic Approach |

|---|---|---|

| 6-Aryl-4-oxohexanoic acids | Non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.netnih.gov | Broad inhibition of inflammatory pathways (e.g., arachidonic acid metabolism) researchgate.netnih.gov |

| 6-Oxo-4-phenyl-hexanoic acid derivatives | RORγt Inverse Agonists researchgate.netnih.gov | Targeted modulation of a specific nuclear receptor for autoimmune diseases researchgate.netnih.gov |

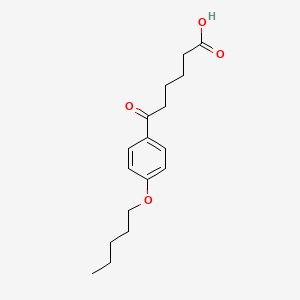

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-oxo-6-(4-pentoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-6-13-21-15-11-9-14(10-12-15)16(18)7-4-5-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYOSYJDXGDFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645450 | |

| Record name | 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-00-2 | |

| Record name | 6-Oxo-6-[4-(pentyloxy)phenyl]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 6 Oxo 6 4 Pentyloxyphenyl Hexanoic Acid

De Novo Synthetic Routes to the Core Structure

The construction of the 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid framework can be efficiently achieved through established synthetic organic chemistry reactions, primarily involving the formation of the key aryl ketone bond.

Strategic Precursor Selection and Reaction Sequences

A primary and effective method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an activated aromatic ring with an acylating agent.

The strategic precursors for this synthesis are:

Pentyloxybenzene: This serves as the activated aromatic component. The pentyloxy group is an electron-donating group, which activates the benzene (B151609) ring towards electrophilic substitution, primarily directing the incoming acyl group to the para position due to steric hindrance and electronic effects.

Adipoyl chloride or Adipic anhydride (B1165640): These act as the acylating agents, providing the six-carbon aliphatic chain with a reactive acyl group at one end and a latent carboxylic acid at the other. Adipoyl chloride is generally more reactive than adipic anhydride.

The reaction sequence involves the reaction of pentyloxybenzene with adipoyl chloride or adipic anhydride in the presence of a suitable Lewis acid catalyst. The reaction is typically carried out in an inert solvent to control the reaction temperature and facilitate stirring. Following the acylation, a workup procedure is necessary to hydrolyze the intermediate complex and isolate the desired product.

A related synthetic approach for a similar class of compounds, 6-aryl-4-oxohexanoic acids, involves the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. nih.govresearchgate.net This method, however, leads to a different regioisomer of the oxo group within the hexanoic acid chain.

Catalytic Systems and Reaction Optimization

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. Strong Lewis acids are typically employed to activate the acylating agent and facilitate the electrophilic attack on the aromatic ring. sigmaaldrich.com

Commonly used catalytic systems include:

Aluminum chloride (AlCl₃): This is a powerful and widely used Lewis acid for Friedel-Crafts reactions. libretexts.orgchemguide.co.uk

Iron(III) chloride (FeCl₃): Another effective Lewis acid catalyst that can be used in these reactions. beilstein-journals.org

Other Lewis acids: Boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂) can also be employed.

Reaction optimization involves controlling several parameters to maximize the yield and purity of the product. These include:

Stoichiometry of reactants: The molar ratio of pentyloxybenzene, acylating agent, and Lewis acid catalyst is a critical factor.

Solvent: Anhydrous, non-polar solvents such as dichloromethane, carbon disulfide, or nitrobenzene (B124822) are commonly used.

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to ensure completion. chemguide.co.ukreddit.com

Reaction time: The duration of the reaction is monitored to ensure complete conversion of the starting materials.

Synthesis of Structural Analogues and Homologues

The core structure of this compound can be systematically modified to explore structure-activity relationships and fine-tune its physicochemical properties.

Modifications within the Aromatic Moiety: Varying Alkoxy Chain Lengths and Substituents

A straightforward modification involves altering the length of the alkoxy chain attached to the phenyl ring. This can be achieved by using different 4-alkoxy-substituted benzenes as starting materials in the Friedel-Crafts acylation. The synthesis of a homologous series of phenyl 6-(4-alkoxyphenyl)nicotinates with varying alkyl chain lengths (propyl to heptyl) has been reported, demonstrating the feasibility of this approach for structurally related compounds. researchgate.net

| Alkoxy Chain | Starting Material | Potential Product |

| Methoxy | Anisole | 6-Oxo-6-(4-methoxyphenyl)hexanoic acid |

| Ethoxy | Phenetole | 6-Oxo-6-(4-ethoxyphenyl)hexanoic acid |

| Propoxy | Propoxybenzene | 6-Oxo-6-(4-propoxyphenyl)hexanoic acid |

| Butoxy | Butoxybenzene | 6-Oxo-6-(4-butoxyphenyl)hexanoic acid |

| Hexyloxy | Hexyloxybenzene | 6-Oxo-6-(4-hexyloxyphenyl)hexanoic acid |

In addition to varying the chain length, other substituents can be introduced onto the aromatic ring to probe electronic and steric effects.

Elaboration of the Aliphatic Chain and Carboxylic Acid Terminus

The aliphatic hexanoic acid chain and the terminal carboxylic acid group offer numerous possibilities for derivatization.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.comyoutube.com This allows for the introduction of a wide variety of alkyl or aryl groups.

| Alcohol | Reagent/Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate |

| Ethanol | H₂SO₄ | Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate |

| Isopropanol | H₂SO₄ | Isopropyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate |

Amidation: The carboxylic acid can be converted to amides by reaction with amines using a coupling agent or after activation to an acid chloride. youtube.comyoutube.comorganic-chemistry.org This allows for the introduction of a diverse range of primary and secondary amine functionalities. A variety of coupling reagents can be employed for this transformation. nih.gov

| Amine | Coupling Agent | Product |

| Ammonia | DCC/HOBt | 6-Oxo-6-(4-pentyloxyphenyl)hexanamide |

| Methylamine | HATU | N-Methyl-6-oxo-6-(4-pentyloxyphenyl)hexanamide |

| Diethylamine | SOCl₂, then Et₂NH | N,N-Diethyl-6-oxo-6-(4-pentyloxyphenyl)hexanamide |

Introduction of Heterocyclic and Stereochemical Elements

The 1,3-dicarbonyl-like nature of the 6-oxo-hexanoic acid moiety allows for its use as a precursor in the synthesis of various heterocyclic systems.

Pyrazole (B372694) Synthesis: The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives to form a pyrazole ring. jk-sci.comnih.govmdpi.comnih.govgoogle.com By treating this compound or its ester derivatives with hydrazine, a pyrazole-containing analogue could be synthesized.

Pyrimidine (B1678525) Synthesis: Similarly, the 1,3-dicarbonyl unit can react with urea, thiourea, or guanidine (B92328) to form pyrimidine or related heterocyclic rings. researchgate.netresearchgate.netclockss.orgorganic-chemistry.orgbu.edu.egijpsr.com

At present, there is limited specific literature on the introduction of stereochemical elements into the this compound structure. However, stereocenters could potentially be introduced through asymmetric reduction of the ketone or by using chiral building blocks in the synthesis of the aliphatic chain.

High-Throughput Synthesis Strategies for Library Generation

The generation of chemical libraries for screening and lead optimization is a cornerstone of modern drug discovery and materials science. For a molecule such as this compound, high-throughput synthesis (HTS) strategies enable the rapid and efficient production of a diverse array of analogues. These strategies typically rely on parallel synthesis techniques, where multiple reactions are carried out simultaneously, often facilitated by robotic liquid handlers and multi-well plates. The structural scaffold of this compound offers several points for diversification, making it an ideal candidate for library generation.

A plausible high-throughput approach for generating a library of derivatives would involve a multi-step sequence amenable to parallel execution. One such strategy could be based on a solution-phase parallel synthesis methodology. This approach avoids the complexities of solid-phase synthesis, such as linker cleavage and resin compatibility, while still allowing for the efficient production of a large number of compounds.

The synthetic strategy can be designed to introduce diversity at three key positions: the alkoxy chain on the phenyl ring, the aromatic ring itself, and the hexanoic acid chain. A representative workflow for such a parallel synthesis is outlined below:

Step 1: Parallel Friedel-Crafts Acylation

The synthesis would commence with a parallel Friedel-Crafts acylation of a diverse set of alkoxybenzenes with a suitable acylating agent, such as glutaric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. By using a variety of commercially available alkoxybenzenes, a range of analogues with different ether side chains can be generated in parallel in a multi-well plate format.

Table 1: Representative Building Blocks for Parallel Friedel-Crafts Acylation

| Alkoxybenzene Derivative | Acylating Agent | Resulting Keto-Acid Scaffold |

|---|---|---|

| Anisole | Glutaric Anhydride | 6-(4-methoxyphenyl)-6-oxohexanoic acid |

| Ethoxybenzene | 6-(4-ethoxyphenyl)-6-oxohexanoic acid | |

| Butoxybenzene | 6-(4-butoxyphenyl)-6-oxohexanoic acid | |

| Isopropoxybenzene | 6-(4-isopropoxyphenyl)-6-oxohexanoic acid |

Step 2: Diversification of the Hexanoic Acid Chain

Further diversification can be achieved by modifying the hexanoic acid backbone. For instance, a library of substituted glutaric anhydrides could be employed in the initial Friedel-Crafts acylation. Alternatively, the keto-acid products from the first step can be subjected to a variety of parallel reactions. For example, alpha-bromination followed by nucleophilic substitution with a library of amines or thiols would introduce diversity at the position adjacent to the carboxylic acid.

Table 2: Potential Diversification Reactions on the Hexanoic Acid Chain

| Reaction Type | Reagents | Resulting Derivative Class |

|---|---|---|

| Alpha-Amination | 1. NBS, AIBN 2. Library of primary/secondary amines | 5-Amino-6-oxo-6-(4-alkoxyphenyl)hexanoic acids |

| Alpha-Thiolation | 1. NBS, AIBN 2. Library of thiols | 5-Thio-6-oxo-6-(4-alkoxyphenyl)hexanoic acids |

| Esterification | Library of alcohols, DCC, DMAP | Alkyl 6-oxo-6-(4-alkoxyphenyl)hexanoates |

| Amidation | Library of amines, HATU, DIPEA | N-substituted 6-oxo-6-(4-alkoxyphenyl)hexanamides |

Step 3: High-Throughput Purification and Analysis

A critical component of any high-throughput synthesis workflow is the purification and analysis of the resulting library. Parallel purification techniques, such as automated flash chromatography or high-performance liquid chromatography (HPLC) with mass-triggered fractionation, are employed to isolate the desired products in high purity. Each compound in the library is then typically analyzed by LC-MS to confirm its identity and purity before being plated for biological screening or other applications.

This systematic and parallel approach allows for the generation of hundreds to thousands of distinct analogues of this compound in a time- and resource-efficient manner, facilitating the exploration of structure-activity relationships and the discovery of novel compounds with desired properties.

Compound Index

| Compound Name |

|---|

| This compound |

| Anisole |

| Ethoxybenzene |

| Butoxybenzene |

| Isopropoxybenzene |

| Glutaric Anhydride |

| Aluminum chloride |

| 6-(4-methoxyphenyl)-6-oxohexanoic acid |

| 6-(4-ethoxyphenyl)-6-oxohexanoic acid |

| 6-(4-butoxyphenyl)-6-oxohexanoic acid |

| 6-(4-isopropoxyphenyl)-6-oxohexanoic acid |

| N-Bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| N,N-Diisopropylethylamine (DIPEA) |

In Vitro Biological Activity Profiling and Mechanistic Investigations of 6 Oxo 6 4 Pentyloxyphenyl Hexanoic Acid and Its Derivatives

Modulation of Eicosanoid Biosynthesis Pathways

The role of RORγt in inflammation is well-established, and its modulation by inverse agonists can indirectly influence various inflammatory cascades, including the arachidonic acid pathway which is central to the production of eicosanoids like prostaglandins (B1171923) and leukotrienes.

Impact on Arachidonic Acid Metabolism in vitro

Direct studies detailing the specific impact of 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid on the metabolism of arachidonic acid are not extensively available in current literature. However, the compound's activity as a RORγt inverse agonist suggests a potential indirect influence on this pathway. RORγt is a master regulator of Th17 cells, which are significant producers of pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23R. nih.gov These cytokines can, in turn, stimulate downstream inflammatory processes that involve the upregulation of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the conversion of arachidonic acid to prostaglandins. Therefore, by suppressing the RORγt/Th17/IL-17 axis, this compound and its derivatives may lead to a downstream reduction in the biosynthesis of pro-inflammatory eicosanoids. Further investigation is required to delineate the direct enzymatic or transcriptional effects of this compound on the key components of the arachidonic acid cascade.

Cellular Models for Evaluating Metabolic Perturbations

To investigate the metabolic perturbations induced by RORγt inverse agonists like this compound, various cellular models are employed. A primary model involves the use of primary human T cells, particularly CD4+ T cells, which can be differentiated into Th17 cells in vitro. researchgate.net These cellular systems allow for the direct assessment of the compound's effect on Th17 differentiation and cytokine production.

Another relevant cellular model is the use of cell lines such as Jurkat cells, a human T lymphocyte cell line, which can be engineered with reporter gene constructs to measure the transcriptional activity of RORγt. Additionally, macrophage cell lines like RAW264.7 can be utilized to study the broader anti-inflammatory effects, as RORγt modulation can impact macrophage polarization and their production of inflammatory mediators. To specifically assess the impact on arachidonic acid metabolism, these cellular models can be stimulated with inflammatory agents (e.g., lipopolysaccharide) in the presence of the compound, followed by the measurement of prostaglandin (B15479496) and leukotriene levels in the cell culture supernatant using techniques like ELISA or mass spectrometry.

Ligand Interactions with Nuclear Receptors

The primary mechanism of action of this compound identified to date is its interaction with the nuclear receptor RORγt.

Characterization of RORγt Inverse Agonism

Research has led to the design and synthesis of 6-oxo-4-phenyl-hexanoic acid derivatives, which have been identified as ligands for RORγt. nih.gov An inverse agonist is a type of ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of RORγt, which exhibits constitutive activity, an inverse agonist reduces its basal transcriptional activity. patsnap.com Structure-activity relationship (SAR) studies on a parent 6-oxo-4-phenyl-hexanoic acid derivative led to the discovery of compounds with potent RORγt inhibitory activity. nih.gov This characterization is typically performed using in vitro assays such as co-activator recruitment assays or reporter gene assays, which measure the transcriptional output of RORγt in response to the compound.

Molecular Interactions and Binding Affinities

Transcriptional Regulation in Cellular Systems

The binding of this compound and its derivatives to RORγt leads to the repression of target gene transcription. As RORγt is the master regulator of Th17 cell differentiation, its inhibition directly impacts the expression of genes crucial for this process. patsnap.com The primary targets of this transcriptional repression are the genes encoding for the pro-inflammatory cytokines Interleukin-17A (IL-17A), Interleukin-17F (IL-17F), Interleukin-22 (IL-22), and the Interleukin-23 receptor (IL-23R). nih.gov By downregulating the expression of these genes, RORγt inverse agonists effectively suppress the inflammatory functions of Th17 cells. This has been demonstrated in cellular systems where treatment with RORγt inverse agonists leads to a significant reduction in the secretion of IL-17A from differentiated Th17 cells.

| Compound Class | Target | Mechanism of Action | Key Transcriptional Effects |

| 6-Oxo-4-phenyl-hexanoic acid derivatives | RORγt | Inverse Agonism | ↓ IL-17A, ↓ IL-17F, ↓ IL-22, ↓ IL-23R |

Antiproliferative Effects in Disease-Relevant Cell Lines

Assessment of Cellular Viability and Proliferation

No data is currently available in the scientific literature regarding the assessment of cellular viability and proliferation of disease-relevant cell lines upon treatment with this compound.

Investigation of Apoptosis Induction Mechanisms

There are no published studies investigating the mechanisms of apoptosis induction by this compound in any cell line.

Cell Cycle Progression Analysis

Information on the effects of this compound on cell cycle progression is not available in the current body of scientific research.

At present, the scientific community has not published any research detailing the in vitro biological activities of this compound as outlined. Future research may explore the potential of this compound and its derivatives, at which point a comprehensive analysis of its antiproliferative and other biological effects can be compiled.

Structure Activity Relationship Sar Elucidation for 6 Oxo 6 4 Pentyloxyphenyl Hexanoic Acid Derivatives

Correlative Studies between Chemical Structure and Biological Response

Correlative studies systematically alter specific parts of the 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid scaffold and measure the resulting impact on a given biological response, such as enzyme inhibition or receptor binding affinity. These investigations provide empirical evidence of the chemical features essential for activity.

The 4-pentyloxyphenyl group is a critical component of the molecule, and substitutions on this aromatic ring can significantly modulate biological potency. Modifications can affect the electronic properties, hydrophobicity, and steric profile of the molecule, thereby influencing how it interacts with its biological target.

Research on analogous structures, such as 6-oxo-4-phenyl-hexanoic acid derivatives, has shown that introducing substituents onto the phenyl ring can enhance activity and improve properties like membrane permeability. nih.govresearchgate.net For instance, the addition of electron-withdrawing groups like chlorine atoms has been found to lead to more potent inhibitory activity. researchgate.net This suggests that the electronic landscape of the aromatic ring is a key determinant of interaction strength with the target protein. Altering the substituent's position and nature (electron-donating vs. electron-withdrawing) can fine-tune this interaction.

Below is a table illustrating hypothetical SAR data for aromatic substitutions on the core scaffold, based on common findings in medicinal chemistry.

| Substituent (R) at Phenyl Ring | IC₅₀ (nM) | Fold Change vs. Pentyloxy | Rationale for Activity Change |

| -O-(CH₂)₄CH₃ (Pentyloxy) | 100 | 1.0 | Baseline compound with balanced lipophilicity and activity. |

| -Cl | 50 | 2.0 | Electron-withdrawing group may enhance binding interactions; increases lipophilicity. |

| -OCH₃ (Methoxy) | 250 | 0.4 | Smaller alkoxy group reduces hydrophobic interaction compared to pentyloxy. |

| -CF₃ (Trifluoromethyl) | 35 | 2.9 | Strong electron-withdrawing group, significantly increases lipophilicity and potential for specific interactions. |

| -NH₂ (Amino) | 500 | 0.2 | Polar group may introduce unfavorable interactions in a hydrophobic binding pocket. |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Aliphatic Carboxylic Acid Chain: The length of the keto-acid chain is often critical for correctly positioning the terminal carboxylic acid group to interact with key residues (e.g., basic amino acids like lysine (B10760008) or arginine) in a target's active site. A six-carbon chain, as in hexanoic acid, provides a specific degree of flexibility and distance. Shortening or lengthening this chain can disrupt this optimal positioning, leading to a loss of potency. Studies on other keto-acid derivatives have shown that both the keto and carboxylic acid groups are vital for activity, participating in crucial binding events like chelation or hydrogen bonding. researchgate.netmdpi.com

Alkoxy Chain: The pentyloxy group contributes significantly to the molecule's hydrophobic character. The length of this alkyl chain is often optimized to fit within a specific hydrophobic pocket in the target protein. Experimental findings in related compound series, such as alkyl gallates, have shown that increasing the length of an alkyl chain can enhance biological effects up to a certain point, after which further increases may lead to a decrease in activity due to steric hindrance or excessive lipophilicity. nih.gov

The table below illustrates potential effects of varying aliphatic chain lengths.

| Alkoxy Chain Length (at para-position) | Carboxylic Acid Chain Length | Relative Potency | Rationale |

| 5 carbons (Pentyloxy) | 6 carbons (Hexanoic) | 100% | Optimal fit and lipophilicity for the target binding pocket. |

| 3 carbons (Propoxy) | 6 carbons (Hexanoic) | 60% | Reduced hydrophobic interaction due to shorter alkoxy chain. |

| 7 carbons (Heptyloxy) | 6 carbons (Hexanoic) | 85% | Increased hydrophobicity may be beneficial, but could be approaching a size limit. |

| 5 carbons (Pentyloxy) | 4 carbons (Butanoic) | 40% | Suboptimal positioning of the terminal carboxylate group for key interactions. |

| 5 carbons (Pentyloxy) | 8 carbons (Octanoic) | 30% | Chain may be too long, causing steric clashes or placing the carboxylate outside the optimal binding region. |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

Computational and Theoretical Approaches to SAR Prediction

Computational chemistry offers powerful tools to predict and rationalize the SAR of this compound derivatives, providing insights that can guide synthetic efforts and accelerate the discovery of more potent compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For a derivative of this compound, docking studies can reveal how it fits into the active site and identify key intermolecular interactions. For instance, the design of similar 6-oxo-4-phenyl-hexanoic acid derivatives was inspired by the co-crystal structure of the target RORγt, indicating the utility of a structure-based approach. nih.govresearchgate.net

A typical docking analysis for this compound would likely show:

Hydrogen Bonding: The terminal carboxylic acid is a prime candidate for forming strong hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Lysine, Histidine).

Hydrophobic Interactions: The pentyloxy chain and the phenyl ring would be expected to occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Coordination: The ketone oxygen could act as a hydrogen bond acceptor or, in the case of metalloenzymes, coordinate with a metal ion in the active site.

| Molecular Moiety | Potential Interacting Residue(s) | Type of Interaction |

| Carboxylic Acid (-COOH) | Arg, Lys, His | Hydrogen Bonding, Salt Bridge |

| Phenyl Ring | Phe, Tyr, Trp | π-π Stacking |

| Pentyloxy Chain (-O(CH₂)₄CH₃) | Leu, Val, Ile, Ala | Hydrophobic Interaction |

| Keto Group (C=O) | Asn, Gln, Ser | Hydrogen Bond Acceptor |

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. researchgate.netnih.gov These properties can be correlated with biological activity in what is known as a Quantum Structure-Activity Relationship (QSAR) study.

For this compound, key calculated parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions. For example, the carbonyl oxygen and carboxylic acid group would be regions of negative potential, attractive to electrophilic parts of the receptor.

Atomic Charges: Calculating the partial charge on each atom helps to quantify the potential for electrostatic interactions.

| Quantum Parameter | Significance for Biological Activity |

| E(HOMO) | Relates to electron-donating ability; higher energy suggests greater reactivity. |

| E(LUMO) | Relates to electron-accepting ability; lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and ability to cross membranes. |

| Molecular Electrostatic Potential | Predicts sites for non-covalent interactions, guiding understanding of ligand-receptor binding. |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound, a pharmacophore model would likely consist of:

One Hydrogen Bond Acceptor (the keto oxygen).

One Negative Ionizable/Hydrogen Bond Donor & Acceptor feature (the carboxylic acid).

One Aromatic Ring feature.

One Hydrophobic feature (the pentyloxy group).

Once a validated pharmacophore model is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases. nih.govnih.gov This process rapidly identifies other molecules from the database that match the key pharmacophoric features, even if their underlying chemical scaffolds are different. mdpi.com These "hits" can then be acquired or synthesized for biological testing, providing an efficient method for discovering novel lead compounds with potentially similar activity.

Advanced Research Perspectives and Future Directions in 6 Oxo 6 4 Pentyloxyphenyl Hexanoic Acid Chemistry

Rational Design of Next-Generation Analogues

The rational design of novel analogues of 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid can be guided by structure-activity relationship (SAR) studies of similar compounds that have shown affinity for therapeutic targets like RORγt. nih.gov The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key areas for structural modification include the hexanoic acid chain, the phenyl ring, and the pentyloxy substituent.

Key Structural Modifications and Their Rationale:

Hexanoic Acid Chain: Modifications to the length and rigidity of the aliphatic chain can influence how the molecule fits into the ligand-binding pocket of its target protein. Introducing conformational constraints, such as double bonds or cyclic structures, could lock the molecule into a more bioactive conformation.

Phenyl Ring Substitution: The electronic and steric properties of the phenyl ring can be fine-tuned by introducing various substituents. Electron-withdrawing or electron-donating groups can modulate the acidity of the carboxylic acid and influence interactions with key amino acid residues.

Pentyloxy Group Variation: The length and branching of the alkoxy chain can be altered to optimize van der Waals interactions and improve metabolic stability. Replacing the pentyloxy group with other lipophilic moieties could also enhance cell permeability.

Illustrative SAR Data for Phenyl-Hexanoic Acid Derivatives Targeting RORγt:

| Compound | R1 (Phenyl Substitution) | R2 (Chain Modification) | RORγt IC50 (nM) |

| Parent Compound | H | -(CH2)3- | 500 |

| Analogue 1a | 4-Cl | -(CH2)3- | 150 |

| Analogue 1b | 4-F | -(CH2)3- | 200 |

| Analogue 2a | H | -(CH2)2-CH(CH3)- | 350 |

| Analogue 2b | H | -CH2-CH=CH-CH2- | 450 |

This table presents hypothetical data based on SAR principles for illustrative purposes.

Exploration of Novel Therapeutic Targets and Modalities in vitro

While RORγt stands out as a primary hypothetical target, the unique chemical scaffold of this compound warrants a broader investigation into other potential therapeutic targets. researchgate.net High-throughput screening (HTS) of diverse compound libraries against a panel of disease-relevant proteins can uncover novel biological activities.

Potential Therapeutic Areas and Targets:

Inflammation and Immunology: Beyond RORγt, other nuclear receptors and enzymes involved in inflammatory signaling pathways, such as peroxisome proliferator-activated receptors (PPARs) or cyclooxygenases (COXs), could be explored. nih.gov

Metabolic Diseases: The structural resemblance to fatty acids suggests potential interactions with targets involved in lipid metabolism and metabolic signaling.

Oncology: Many cellular signaling pathways that are dysregulated in cancer involve proteins that could be targeted by small molecules like this compound derivatives.

The exploration of different therapeutic modalities, such as allosteric modulation or covalent inhibition, could also lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles.

Development of Advanced in vitro Assay Systems

To accurately characterize the biological activity of this compound analogues, the development and implementation of sophisticated in vitro assay systems are crucial. These assays should be designed to provide detailed insights into the mechanism of action, potency, and selectivity of the compounds.

Examples of Advanced In Vitro Assays:

| Assay Type | Purpose | Key Parameters Measured |

| Cell-free Biochemical Assays | Determine direct interaction with the target protein. | IC50/EC50, Ki, binding kinetics (kon, koff) |

| Cell-based Reporter Gene Assays | Measure the functional consequence of target engagement in a cellular context. | Inhibition or activation of target-driven gene expression. |

| Primary Cell Assays | Evaluate compound activity in disease-relevant primary cells (e.g., Th17 cells). | Cytokine secretion (e.g., IL-17A), cell proliferation, differentiation markers. |

| High-Content Imaging Assays | Visualize and quantify cellular changes upon compound treatment. | Protein translocation, morphological changes, pathway activation. |

These advanced assays, moving from simple biochemical interactions to more complex cellular responses, provide a comprehensive understanding of a compound's pharmacological profile.

Integration with Systems Biology and Omics Approaches

A systems biology approach, integrating multi-omics data, can provide a holistic understanding of the cellular response to treatment with this compound derivatives. frontiersin.orgnih.gov By analyzing changes in the transcriptome, proteome, and metabolome, researchers can identify novel drug targets, elucidate mechanisms of action, and discover potential biomarkers for efficacy. nih.govfrontiersin.org

Omics Technologies and Their Applications:

Transcriptomics (RNA-Seq): Can identify genes whose expression is modulated by the compound, revealing the downstream signaling pathways affected.

Proteomics (Mass Spectrometry): Provides a global view of changes in protein expression and post-translational modifications, offering insights into the functional state of the cell.

Metabolomics (NMR, Mass Spectrometry): Can uncover alterations in metabolic pathways, which may be particularly relevant given the fatty acid-like structure of the compound.

By integrating these large-scale datasets, researchers can construct comprehensive network models of drug action. This approach can help to predict on-target and off-target effects, identify synergistic drug combinations, and ultimately guide the development of more effective and safer therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Oxo-6-(4-pentyloxyphenyl)hexanoic acid?

The synthesis typically involves hydrolysis of ester precursors under alkaline conditions. For example, derivatives of hexanoic acid with aryl substituents are synthesized via saponification using LiOH in a THF/MeOH/water solvent system (3:0.2:1 v/v) at room temperature . Key steps include:

- Ester hydrolysis : React the precursor ester (e.g., methyl or ethyl esters) with LiOH to yield the carboxylic acid.

- Purification : Use flash chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization.

- Yield optimization : Adjust reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.5 ester-to-LiOH).

Q. What spectroscopic techniques are used to characterize this compound?

- 1H-NMR : Analyze proton environments (e.g., aryl protons at δ 7.0–7.6 ppm, methylene groups adjacent to carbonyls at δ 2.2–2.3 ppm). Solvents like DMSO-d6 or CDCl3 are preferred for resolving aromatic and aliphatic regions .

- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 276 [M+·] for C17H24O3) and fragmentation patterns .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~2500–3300 cm⁻¹).

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep at 2–8°C in airtight, light-protected containers to prevent oxidation or hydrolysis of the ketone and carboxylic acid moieties .

- Stability assays : Monitor degradation via HPLC or TLC under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) .

Advanced Research Questions

Q. How does the 4-pentyloxyphenyl substituent influence biological activity in enzyme inhibition studies?

The 4-pentyloxyphenyl group enhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic enzyme pockets. For example:

- Hyaluronidase inhibition : Analogous hexanoic acid derivatives (e.g., 6-[4-(naphthalen-1-yl)phenoxy]hexanoic acid) show IC50 values <10 µM due to aryl group interactions with enzyme active sites .

- Structure-activity relationship (SAR) : Bulkier substituents (e.g., tert-butyl) reduce solubility but increase binding duration, while shorter chains (e.g., methoxy) favor faster dissociation .

Q. What computational modeling approaches are suitable for studying its interactions with target enzymes?

- Docking simulations : Use software like AutoDock Vina to model binding poses with hyaluronidase (PDB ID: 1FCV). Focus on hydrogen bonding between the carboxylic acid and Arg134/Asn37 residues .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes under physiological conditions (e.g., 310 K, 1 atm) .

- QM/MM studies : Calculate charge distribution at the oxo group to predict nucleophilic attack susceptibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Experimental validation : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects .

- Meta-analysis : Compare IC50 values from multiple sources (e.g., hyaluronidase inhibition ranges: 5–50 µM) and identify outliers due to assay sensitivity .

- Orthogonal assays : Confirm activity via fluorescence quenching or surface plasmon resonance (SPR) to rule out false positives .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent system | THF/MeOH/H2O (3:0.2:1) | |

| Reaction time | 18–24 hours | |

| Purification method | Petroleum ether/EtOAc |

Q. Table 2: Key Spectroscopic Data

| Functional Group | 1H-NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Aromatic protons | 7.07–7.91 | - |

| COOH | 12.01 (broad) | 1700–1750 |

| CH2 near C=O | 2.24–2.26 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.